molecular formula C18H21FN6O2S2 B2795650 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049430-77-4

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

Número de catálogo: B2795650
Número CAS: 1049430-77-4
Peso molecular: 436.52
Clave InChI: ZMZOKOIJLQUIPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a hybrid molecule combining a sulfonamide-substituted piperazine core with a tetrazole moiety and ethylthiophene group. Its synthesis involves coupling 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives with 1-substituted-1H-tetrazole-5-thiol precursors via S-alkylation under reflux conditions . Structural characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). Preliminary studies highlight its antiproliferative activity, likely mediated through interactions with cellular sulfonamide-sensitive pathways and tetrazole-based bioisosteric effects .

Propiedades

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2S2/c1-2-16-6-7-18(28-16)29(26,27)24-10-8-23(9-11-24)13-17-20-21-22-25(17)15-5-3-4-14(19)12-15/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZOKOIJLQUIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring, a thiophene moiety, and a tetrazole group. The presence of these functional groups contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that tetrazole-based compounds exhibit significant antimicrobial activity. The incorporation of thiophene and tetrazole rings has been shown to enhance this activity due to their ability to interact with bacterial proteins and disrupt cellular functions.

Table 1: Antimicrobial Efficacy of Similar Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Thiophene-tetrazole derivativeStaphylococcus aureus12 µg/mL
Thiazole-tetrazole hybridEscherichia coli8 µg/mL
1-((5-ethylthiophen-2-yl)sulfonyl) derivativeCandida albicans16 µg/mL

The above table summarizes the antimicrobial efficacy of compounds structurally related to the target compound. Notably, the compound demonstrates promising MIC values against various pathogens, indicating its potential as an antimicrobial agent .

The mechanism by which 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival, such as DNA gyrase and topoisomerases, which are essential for DNA replication and transcription.
  • Cell Membrane Disruption : The electron-rich nature of the thiophene ring allows for interactions with bacterial membranes, potentially leading to permeability changes and cell lysis .
  • Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for ATP-binding sites in bacterial proteins, which could further elucidate its mechanism against bacterial strains .

Case Studies

A recent study evaluated the efficacy of various tetrazole derivatives against resistant strains of bacteria. Among these, the target compound exhibited superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance .

Case Study Summary

Study ReferenceCompound TestedResult
Cardoso-Ortiz et al., 20231-((5-ethylthiophen-2-yl)sulfonyl) derivativeSignificant reduction in bacterial viability against S. aureus
Liu et al., 2019aThiophene-tetrazole hybridEffective against both Gram-positive and Gram-negative bacteria

These findings underscore the importance of exploring new chemical entities like 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine in the development of novel antimicrobial therapies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The compound’s uniqueness arises from its 3-fluorophenyl-tetrazole and ethylthiophene-sulfonyl substituents. Below is a comparison with key analogues:

Compound Structure Key Substituents Biological Activity Pharmacological Data References
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine 3-Fluorophenyl, ethylthiophene-sulfonyl Antiproliferative (in vitro) IC₅₀: Not explicitly reported; activity linked to sulfonamide and tetrazole motifs
1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine 4-Fluorobenzyl, 4-methylphenyl Not reported (structural focus) ChemSpider ID: 21932108; molecular formula: C₁₉H₂₀F₅N₅S
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)piperazine Chloro-methoxyphenyl-sulfonyl, benzyl Not reported (supplier data) CAS: 1443289-99-3; formula: C₁₈H₂₁ClN₂O₃S
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine Thiazol-2-yl, methanesulfonyl Not reported (supplier data) CAS: 447428-28-6; formula: C₁₄H₁₇N₃O₂S₂

Functional Analogues with Tetrazole Moieties

  • CV-11974 (Angiotensin II Antagonist) : Contains a tetrazole-biphenyl core. Exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) . Unlike the target compound, CV-11974 lacks a sulfonamide group, instead relying on carboxylic acid and biphenyl groups for activity.
  • TCV-116 (Prodrug of CV-11974) : Converts to CV-11974 in vivo, demonstrating sustained antihypertensive effects (ED₂₅ = 0.68 mg/kg in SHR models) .

Piperazine Derivatives with Antiproliferative Activity

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one: Arylpiperazine coupled with pyrazole.
  • 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazine: Features a thiadiazole ring and fluorophenyl group.

Key Research Findings and Mechanistic Insights

  • Sulfonamide-Tetrazole Synergy : The sulfonamide group enhances membrane permeability , while the tetrazole acts as a bioisostere for carboxylic acids , improving metabolic stability .
  • Substituent Impact :
    • Ethylthiophene vs. Phenyl : Ethylthiophene’s electron-rich nature may improve π-π stacking with target proteins compared to simpler phenyl groups .
    • 3-Fluorophenyl vs. 4-Fluorobenzyl : The meta-fluoro position in the target compound may optimize steric interactions in hydrophobic binding pockets, unlike para-substituted analogues .
  • Antiproliferative vs. Antihypertensive Activity : While the target compound focuses on antiproliferation, structurally related tetrazole derivatives (e.g., CV-11974) highlight the scaffold’s versatility in diverse therapeutic areas .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what methodological considerations are critical?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine core via alkylation or sulfonylation. For example, sulfonyl groups are introduced using sulfonyl chlorides under basic conditions (e.g., DCM, triethylamine) .
  • Step 2: Introduction of the tetrazole moiety via click chemistry or nucleophilic substitution. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed, requiring CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
    Key Considerations: Solvent polarity, temperature control (ambient to reflux), and catalyst ratios significantly impact yield. Reaction progress should be monitored using TLC (hexane:ethyl acetate, 1:2) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>98%) and detect by-products .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
  • Thin-Layer Chromatography (TLC): For real-time reaction monitoring .

Q. How can the solubility and stability of this compound be determined under experimental conditions?

  • Solubility: Test in common solvents (DMSO, ethanol, acetonitrile) via gravimetric analysis or UV-Vis spectroscopy .
  • Stability: Conduct accelerated stability studies under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use HPLC to track degradation products .

Q. What functional groups contribute to its biological activity, and how are they characterized?

  • Tetrazole Ring: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Confirmed via IR spectroscopy (C=N stretching at ~1600 cm⁻¹) .
  • Sulfonyl Group: Enhances binding to target proteins (e.g., kinases). Detected via ¹H NMR (δ 3.1–3.5 ppm for SO₂-CH₂) .
  • 3-Fluorophenyl Substituent: Provides electron-withdrawing effects, verified by ¹⁹F NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent ratios, catalyst loading). For CuAAC, optimal CuSO₄·5H₂O:sodium ascorbate ratios are 1:2 .
  • Alternative Methods: Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .
  • Scale-Up: Transition from batch to continuous flow reactors for better heat/mass transfer .

Q. What experimental designs are recommended for evaluating anticancer or neuropharmacological activity?

  • In Vitro Assays:
    • Anticancer: MTT assay on cancer cell lines (e.g., pancreatic, breast) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
    • Neuropharmacology: Radioligand binding assays for serotonin/dopamine receptors (IC₅₀ determination) .
  • In Vivo Models: Use rodent models for pharmacokinetics (plasma half-life, bioavailability) and toxicity profiling (LD₅₀) .

Q. How can structure-activity relationship (SAR) studies be conducted to identify key pharmacophores?

  • Analog Synthesis: Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl) and test activity .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or 5-HT receptors .
  • Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Purity Verification: Re-analyze compounds via HPLC and NMR to rule out impurities (>99% purity required) .
  • Assay Standardization: Replicate assays under identical conditions (cell line passage number, serum concentration) .
  • Orthogonal Methods: Confirm activity using multiple techniques (e.g., SPR for binding kinetics alongside cell-based assays) .

Q. What methodologies are used to assess metabolic stability and degradation pathways?

  • Liver Microsome Assays: Incubate with human/rat liver microsomes (37°C, NADPH), followed by LC-MS/MS to identify metabolites .
  • Stability in Plasma: Measure compound half-life in plasma using HPLC-MS .
  • Degradation Pathways: Use isotopic labeling (e.g., ¹⁴C) to track cleavage of sulfonyl or tetrazole groups .

Q. How can molecular docking guide the design of derivatives with enhanced target specificity?

  • Target Selection: Prioritize receptors with known roles in disease (e.g., EGFR for cancer, 5-HT1A for anxiety) .
  • Docking Workflow:
    • Prepare protein structures (PDB files) and ligand libraries (AutoDock Tools).
    • Run simulations with flexible side chains to account for induced-fit binding .
    • Validate predictions with mutagenesis studies (e.g., alanine scanning) .
  • Hit Optimization: Combine docking scores with free energy calculations (MM-PBSA) to rank derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.